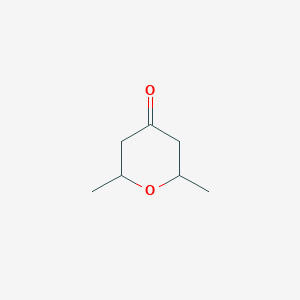

2,6-Dimethyltetrahydro-4h-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBJPDVINOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910285 | |

| Record name | 2,6-Dimethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-79-6 | |

| Record name | Tetrahydro-2,6-dimethyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-4-one, tetrahydro-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2,6-dimethyltetrahydro-4H-pyran-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,6-dimethyltetrahydro-4H-pyran-4-one. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂.[1] Its core structure consists of a tetrahydropyran ring with two methyl groups at positions 2 and 6, and a ketone functional group at position 4.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted data. Furthermore, data for the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, is provided for comparative purposes, as experimental data for the saturated compound is limited.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₇H₁₂O₂ | --- | [1] |

| Molecular Weight | 128.17 g/mol | Calculated | [1] |

| IUPAC Name | 2,6-dimethyloxan-4-one | --- | [1] |

| CAS Number | 1073-79-6 | --- | [1] |

| XLogP3 | 0.4 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 0 | Computed | [1] |

| Topological Polar Surface Area | 26.3 Ų | Computed | [1] |

| Heavy Atom Count | 9 | Computed | [1] |

| Complexity | 108 | Computed | [1] |

| Boiling Point (for 2,6-dimethyl-4H-pyran-4-one) | 248-250 °C | Experimental | [2][3] |

| Melting Point (for 2,6-dimethyl-4H-pyran-4-one) | 133-137 °C | Experimental | [2][3] |

| Solubility (for 2,6-dimethyl-4H-pyran-4-one) | Slightly soluble in water | Experimental | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, general synthetic strategies for related tetrahydropyran-4-one derivatives have been described. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis of the parent compound, tetrahydro-4H-pyran-4-one, has been reported via the reaction of 3-chloropropionyl chloride and ethylene gas in the presence of aluminum chloride, followed by hydrolysis and cyclization.

A potential synthetic route to this compound could be envisioned through modifications of such established methods, for example, by using substituted starting materials. ChemicalBook lists synthetic routes for the chiral variant, (2R,6R)-2,6-dimethyltetrahydro-4H-pyran-4-one, starting from (2R)-2,3-dihydro-2-methyl-4H-pyran-4-one and methyllithium, suggesting that stereoselective syntheses are achievable.[4]

Biological Activity and Potential Applications

The tetrahydro-4H-pyran-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] While specific biological data for this compound is limited, the broader class of tetrahydro-4H-pyran-4-one derivatives has demonstrated a wide range of pharmacological activities.

Anticancer Activity

Derivatives of tetrahydro-4H-pyran-4-one have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[5] The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).[5]

Antimicrobial Activity

Certain derivatives of tetrahydro-4H-pyran-4-one exhibit significant activity against a range of bacterial and fungal pathogens.[5] A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of tetrahydro-4H-pyran-4-one derivatives.

MTT Assay for Cytotoxicity

This protocol outlines the steps to determine the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: The test compound is serially diluted in the culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 24 to 72 hours.[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[5]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.[5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Methodology:

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a 0.5 McFarland standard.[5]

-

Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[5]

-

Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[5]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathways. However, based on the activities of related compounds, it can be hypothesized that its derivatives may modulate pathways involved in apoptosis, cell cycle regulation, and bacterial DNA replication.

Hypothesized Mechanism of Antimicrobial Action

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H227: Combustible liquid.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is not abundant, the known biological activities of related tetrahydro-4H-pyran-4-one derivatives suggest that it may possess valuable anticancer and antimicrobial properties. Further research is warranted to synthesize and evaluate the biological profile of this compound to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a solid foundation for such future investigations.

References

- 1. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1004-36-0 CAS MSDS (2,6-Dimethyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. (2R,6R)-2,6-dimethyltetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-dimethyltetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1073-79-6 Molecular Formula: C₇H₁₂O₂ IUPAC Name: 2,6-dimethyltetrahydro-4H-pyran-4-one

Introduction

This compound is a heterocyclic organic compound belonging to the class of tetrahydropyranones. While specific research on this particular molecule is limited, the tetrahydro-4H-pyran-4-one scaffold is a well-recognized "privileged structure" in medicinal chemistry.[1] This core is present in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities.[2] Its derivatives have garnered significant interest in drug discovery for their potential applications in oncology, infectious diseases, and inflammatory conditions.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, drawing insights from the broader class of related compounds.

Chemical and Physical Properties

This compound is a saturated six-membered heterocyclic ketone. The presence of two methyl groups at the 2 and 6 positions influences its stereochemistry and potential biological interactions. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 128.17 g/mol | |

| Molecular Formula | C₇H₁₂O₂ | |

| IUPAC Name | This compound | |

| CAS Number | 1073-79-6 | |

| Synonyms | 2,6-Dimethyloxan-4-one |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported in the public domain. However, data from closely related analogs can provide valuable insights for characterization. Below is a representative summary of expected spectroscopic features.

| Spectroscopy | Expected Features for this compound and its Analogs |

| ¹H NMR | Signals corresponding to the methyl protons, methine protons at C2 and C6, and methylene protons at C3 and C5 are expected. The chemical shifts and coupling patterns would be indicative of the stereochemistry of the methyl groups. For the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, proton signals are observed around δ 6.04 ppm for the vinylic protons and δ 2.25 ppm for the methyl protons.[3] For the unsubstituted tetrahydro-4H-pyran-4-one, characteristic signals for the methylene protons adjacent to the oxygen and the carbonyl group are observed. |

| ¹³C NMR | A signal for the carbonyl carbon (C4) is expected in the downfield region (around 200 ppm). Signals for the methine carbons (C2 and C6), methylene carbons (C3 and C5), and methyl carbons would also be present. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715 cm⁻¹. C-O-C stretching vibrations of the ether linkage would also be present. For the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, a strong carbonyl band is observed around 1639 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the pyran ring. The mass spectrum of the parent tetrahydro-4H-pyran-4-one shows a prominent peak at m/z 42.[5] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one

This protocol is adapted from a patented industrial synthesis method and can serve as a template for the synthesis of substituted analogs.[3]

Step 1: Synthesis of 1,5-Dichloropentan-3-one

-

In a suitable reaction vessel equipped with a stirrer and cooling system, add 3-chloropropionyl chloride and aluminum trichloride.

-

While stirring, introduce ethylene gas into the reactor, maintaining the temperature below 10 °C.

-

After the addition of ethylene is complete, incubate the reaction mixture for 2 hours.

-

Quench the reaction by slowly adding the reaction solution to a mixture of water and hydrochloric acid, cooled to 0 °C.

-

Stir the mixture and separate the layers to obtain the crude 1,5-dichloropentan-3-one.

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

-

To a reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the crude 1,5-dichloropentan-3-one from the previous step.

-

Heat the mixture under reflux.

-

After the reaction is complete, extract the crude product.

-

Purify the product by vacuum rectification to yield tetrahydro-4H-pyran-4-one.

Caption: Synthetic workflow for tetrahydro-4H-pyran-4-one.

Potential Biological Activities and Mechanisms of Action

Although biological data for this compound is not available, the broader class of tetrahydro-4H-pyran-4-one derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Derivatives of the tetrahydro-4H-pyran-4-one scaffold have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The primary mechanisms of action appear to involve the induction of apoptosis and inhibition of cell cycle progression.[6]

-

Molecular Target: Cyclin-Dependent Kinase 2 (CDK2): Some 4H-pyran derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[2][8] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.[9] The proposed mechanism involves the binding of the pyran derivative to the ATP-binding pocket of CDK2, thereby blocking its kinase activity.[8]

Caption: Inhibition of CDK2 by tetrahydropyran-4-one derivatives.

-

Apoptosis Induction: Several studies have shown that tetrahydropyran-4-one derivatives can induce apoptosis in cancer cells.[7][10] This is a programmed cell death pathway that is often dysregulated in cancer. The induction of apoptosis by these compounds may be mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[10]

Caption: Proposed apoptotic pathway induced by pyran derivatives.

Antimicrobial Activity

Derivatives of 4H-pyran have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][11]

-

Molecular Target: DNA Gyrase: A proposed mechanism for the antibacterial activity of some pyran derivatives is the inhibition of DNA gyrase.[6] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication. By targeting DNA gyrase, these compounds can disrupt DNA synthesis, leading to bacterial cell death.[6]

Quantitative Biological Data for Tetrahydro-4H-pyran-4-one Derivatives

The following table summarizes some of the reported biological activities of various derivatives of the tetrahydro-4H-pyran-4-one scaffold. It is important to note that these values are for derivatives and not for this compound itself.

| Derivative Class | Activity | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |

| 4H-Pyran Derivative (4d) | Anticancer | HCT-116 (Colon) | 75.1 | [6] |

| 4H-Pyran Derivative (4k) | Anticancer | HCT-116 (Colon) | 85.88 | [6] |

| Spiro-4H-pyran Derivative (4l) | Antibacterial | Streptococcus pneumoniae | 125 µg/mL | [12] |

| Spiro-4H-pyran Derivative (4l) | Antibacterial | Escherichia coli | 125 µg/mL | [12] |

| Halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone | Antileukemic | L1210 | 3.15 - 20 | [13] |

Conclusion and Future Perspectives

This compound belongs to a class of compounds with significant potential in drug discovery. While direct biological data on this specific molecule is currently limited, the established anticancer, antimicrobial, and anti-inflammatory activities of the broader tetrahydro-4H-pyran-4-one family highlight the importance of further investigation.

Future research should focus on the synthesis and biological evaluation of this compound and its stereoisomers. Elucidating the structure-activity relationships of the methyl substitutions will be crucial in determining its potential as a therapeutic agent. Furthermore, screening against a panel of cancer cell lines, bacterial strains, and inflammatory targets would provide valuable insights into its specific biological profile and mechanism of action. The versatile chemistry of the tetrahydropyranone core offers ample opportunities for the development of novel and potent drug candidates.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]

- 3. 2,6-Dimethyl-4H-pyran-4-one(1004-36-0) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2,6-Dimethyloxan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-dimethyloxan-4-one. Due to a lack of experimentally determined data in publicly available literature, this document primarily focuses on computed physicochemical properties sourced from extensive databases. Furthermore, this guide outlines detailed, standardized experimental protocols that can be employed to determine the key physical characteristics of this compound. In the absence of known biological signaling pathways involving 2,6-dimethyloxan-4-one, a logical workflow for the experimental determination of its physical properties is presented visually. This document aims to serve as a foundational resource for researchers and professionals engaged in work that involves this specific chemical entity.

Introduction

2,6-Dimethyloxan-4-one, a heterocyclic ketone, possesses a structural framework that is of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is fundamental for its application in any experimental or developmental context. This guide consolidates the available computed data and provides standardized methodologies for its empirical validation.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 2,6-Dimethyloxan-4-one

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| IUPAC Name | 2,6-dimethyloxan-4-one | PubChem[1] |

| CAS Number | 1073-79-6 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 128.083729621 g/mol | PubChem[1] |

| Monoisotopic Mass | 128.083729621 g/mol | PubChem[1] |

| Complexity | 108 | PubChem[1] |

| XLogP3-AA (LogP) | 0.4 | PubChem[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental protocols that can be adapted for the determination of the primary physical properties of 2,6-dimethyloxan-4-one.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of 2,6-dimethyloxan-4-one is pure and dry. If necessary, pulverize a small amount of the crystalline solid using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the tubes to the thermometer

Procedure:

-

Place a small volume (approximately 0.5 mL) of liquid 2,6-dimethyloxan-4-one into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath, making sure the rubber band is not submerged in the heating medium.

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure (using a graduated cylinder and balance):

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Carefully add a known volume (e.g., 5 or 10 mL) of 2,6-dimethyloxan-4-one to the graduated cylinder. Record the exact volume.

-

Measure and record the total mass of the graduated cylinder containing the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the total mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For higher accuracy, a pycnometer should be used, and the measurement should be performed at a constant, recorded temperature.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance is typically expressed as the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes

-

Vortex mixer or shaker

-

Analytical balance

-

Constant temperature bath

Procedure (Qualitative):

-

Add approximately 1 mL of the solvent (e.g., water, ethanol, acetone, hexane) to a test tube.

-

Add a small, measured amount (e.g., 10 mg) of 2,6-dimethyloxan-4-one to the test tube.

-

Stopper the test tube and shake vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the substance is soluble. If not, it is sparingly soluble or insoluble.

Procedure (Quantitative):

-

Prepare a series of saturated solutions by adding an excess amount of 2,6-dimethyloxan-4-one to a known volume of the desired solvent in separate sealed containers.

-

Agitate the containers in a constant temperature bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., gas chromatography, UV-Vis spectroscopy after creating a calibration curve).

-

The calculated concentration represents the solubility of the compound in that solvent at that temperature.

Logical Workflow Visualization

As no specific signaling pathways involving 2,6-dimethyloxan-4-one have been identified in the literature, the following diagram illustrates the logical experimental workflow for the comprehensive determination of its physical properties.

Conclusion

This technical guide has synthesized the available computed data for 2,6-dimethyloxan-4-one and provided a framework of standardized experimental protocols for the determination of its fundamental physical properties. The absence of experimental data in the current body of scientific literature underscores the opportunity for foundational research on this compound. The provided workflow and protocols are intended to guide researchers in generating reliable empirical data, which will be crucial for the future application of 2,6-dimethyloxan-4-one in various scientific and industrial domains. Further research into the biological activities and potential metabolic pathways of this compound is also warranted to fully understand its toxicological and pharmacological profiles.

References

An In-Depth Technical Guide to the Molecular Structure of 2,6-Dimethyltetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one (C₇H₁₂O₂). The document details the key chemical identifiers, physical and spectroscopic properties, and stereochemical considerations of its isomers. Experimental protocols for its synthesis via catalytic hydrogenation are outlined, and potential biological activities are discussed based on related compounds. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a saturated heterocyclic ketone. Its core structure, the tetrahydropyran-4-one moiety, is a prevalent scaffold in numerous biologically active compounds, suggesting its potential as a building block in drug discovery. The presence of two stereocenters at positions 2 and 6 gives rise to cis and trans diastereomers, each with a corresponding pair of enantiomers. Understanding the distinct three-dimensional arrangements of these stereoisomers is crucial, as they can exhibit different physical, chemical, and biological properties.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,6-dimethyloxan-4-one |

| Chemical Formula | C₇H₁₂O₂[1] |

| Molecular Weight | 128.17 g/mol [1] |

| CAS Number | 1073-79-6 (for the mixture of isomers)[1] |

| Synonyms | 2,6-Dimethyltetrahydropyran-4-one, Tetrahydro-2,6-dimethyl-4H-pyran-4-one, 2,6-Dimethyloxan-4-one[1] |

Physicochemical Properties

| Property | Value (for 2,6-dimethyl-4H-pyran-4-one) |

| Melting Point | 133-137 °C[2][3] |

| Boiling Point | 248-250 °C[2][3] |

| Solubility | Slightly soluble in water[2] |

Stereoisomerism

The presence of chiral centers at carbons 2 and 6 results in the existence of cis and trans diastereomers. The cis isomer has both methyl groups on the same side of the pyran ring, while the trans isomer has them on opposite sides. Each of these diastereomers exists as a pair of enantiomers: (2R,6S)- and (2S,6R)- for the cis form (a meso compound if the substituents at C2 and C6 were identical, but here they are not in terms of their position relative to the ketone), and (2R,6R)- and (2S,6S)- for the trans form.

References

An In-depth Technical Guide to (S)-6-Ethyltetrahydro-2H-pyran-2-one: A Pyranone Derivative of Significant Biological Interest

IUPAC Name: (S)-6-Ethyltetrahydro-2H-pyran-2-one

Common Names: (-)-δ-Heptalactone, (S)-delta-Heptalactone

Molecular Formula: C₇H₁₂O₂

This technical guide provides a comprehensive overview of the pyranone derivative (S)-6-ethyltetrahydro-2H-pyran-2-one, a compound of significant interest to researchers in chemical ecology, organic synthesis, and drug development. This document details its identification, synthesis, and biological function, with a focus on its role as an insect pheromone.

Core Data Presentation

Quantitative data for δ-heptalactone is summarized below, providing key physicochemical and spectroscopic parameters.

| Parameter | Value | Source(s) |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless, clear oily to viscous liquid | The Good Scents Company |

| Specific Gravity | 1.031 to 1.037 @ 25°C | The Good Scents Company |

| Refractive Index | 1.451 to 1.457 @ 20°C | The Good Scents Company |

| Boiling Point | Not available | |

| Melting Point | 16.00 to 18.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Flash Point | > 200.00 °F (> 93.33 °C) | The Good Scents Company |

| Kovats Retention Index (Standard non-polar column) | 1147 | [1] |

| Kovats Retention Index (Standard polar column) | 1976 | [1] |

Table 1: Physicochemical Properties of δ-Heptalactone

| Wavenumber (cm⁻¹) | Interpretation |

| ~1735 | C=O (carbonyl) stretch of the lactone |

| ~1245 | C-O stretch of the lactone |

Table 2: Key Infrared (IR) Spectroscopy Data for δ-Heptalactone

| m/z | Interpretation |

| 128 | Molecular ion [M]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 85 | |

| 71 | |

| 56 |

Table 3: Mass Spectrometry Fragmentation of δ-Heptalactone

Experimental Protocols

Enantioselective Synthesis of (-)-δ-Heptalactone

The enantioselective synthesis of (-)-δ-heptalactone is crucial for studying its biological activity, as only the (S)-enantiomer is active as a pheromone for the sea buckthorn fly, Rhagoletis batava.[2][3] The following protocol is adapted from the work of Būda et al. (2020).

Materials:

-

(S)-(-)-1,2,4-butanetriol

-

Triethyl orthoacetate

-

Propionic acid

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Protection of the diol: A solution of (S)-(-)-1,2,4-butanetriol, triethyl orthoacetate, and a catalytic amount of propionic acid in dichloromethane is stirred at room temperature. The reaction converts the 1,2-diol functionality into an orthoester, protecting it.

-

Cyclization: The resulting intermediate is then treated with pyridinium p-toluenesulfonate (PPTS) to catalyze the intramolecular transesterification, leading to the formation of the δ-lactone ring.

-

Work-up and Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure (S)-6-ethyltetrahydro-2H-pyran-2-one.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active volatile compounds from complex mixtures.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an electroantennographic detector (EAD).

-

Fused silica capillary column suitable for separating volatile organic compounds.

-

Antennal preparation from Rhagoletis batava.

Methodology:

-

Sample Introduction: A sample of headspace volatiles collected from male R. batava is injected into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

Detection: The column effluent is split, with one part directed to the FID to generate a chromatogram of all separated compounds, and the other part directed to the EAD.

-

EAD Recording: The effluent directed to the EAD passes over an excised antenna of a female or male R. batava. The electrical potential changes across the antenna are recorded. A significant change in potential synchronized with a peak on the FID chromatogram indicates that the corresponding compound is electrophysiologically active.

Visualizations

Pheromone Identification Workflow

References

- 1. delta-Heptalactone | C7H12O2 | CID 102968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Male-Produced (-)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest [mdpi.com]

Spectral Data Analysis of 2,6-dimethyltetrahydro-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Property | Value |

| Chemical Name | 2,6-dimethyltetrahydro-4H-pyran-4-one |

| Synonyms | 2,6-dimethyloxan-4-one |

| CAS Number | 1073-79-6 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

Experimental Protocols

The following sections detail the standard experimental protocols for obtaining the spectral data necessary for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard.

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0.00 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum using the same spectrometer.

-

A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Chemical shifts (δ) are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization:

-

Ionize the sample molecules. Electron ionization (EI) is a common method where a high-energy electron beam is used to generate a molecular ion (M⁺) and fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Spectral Data Summary

As of the latest search, specific, experimentally verified spectral data for this compound is not available in the public domain databases that were accessed. For research and development purposes, it is recommended to synthesize or acquire a sample of the compound and perform the spectral analyses as described in the protocols above.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic methods.

In-Depth Technical Guide to the 13C NMR Spectrum of 2,6-dimethyltetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethyltetrahydro-4H-pyran-4-one. Due to the presence of two stereocenters at positions 2 and 6, this compound exists as two diastereomers: cis and trans. The spatial orientation of the methyl groups in these isomers significantly influences the chemical environment of each carbon atom, resulting in distinct ¹³C NMR spectra. This guide presents predicted ¹³C NMR data for both the cis and trans isomers to facilitate their identification and characterization.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the cis and trans isomers of this compound. These predictions were generated using established computational models. The carbon atoms are numbered as indicated in the molecular structures provided in the visualization section.

Table 1: Predicted ¹³C NMR Chemical Shifts for cis-2,6-dimethyltetrahydro-4H-pyran-4-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | 208.5 |

| CH-O (C2, C6) | 73.2 |

| CH₂ (C3, C5) | 50.1 |

| CH₃ | 21.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-2,6-dimethyltetrahydro-4H-pyran-4-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | 208.3 |

| CH-O (C2, C6) | 73.5 |

| CH₂ (C3, C5) | 50.3 |

| CH₃ | 21.8 |

Experimental Protocols

Sample Preparation:

-

Sample Quantity: Weigh approximately 10-50 mg of the purified this compound.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (typically 0-220 ppm for organic molecules).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Mandatory Visualization

The following diagrams illustrate the molecular structures of the cis and trans isomers of this compound and the correlation with their predicted ¹³C NMR chemical shifts.

Mass Spectrometry of 2,6-dimethyltetrahydro-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,6-dimethyltetrahydro-4H-pyran-4-one. The content herein is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quantitative analysis of this compound. This guide covers key fragmentation pathways, experimental protocols, and data presentation to facilitate a comprehensive understanding of its behavior under mass spectrometric analysis.

Introduction

This compound is a heterocyclic ketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure, featuring a tetrahydropyran ring with two methyl substituents and a ketone functional group, leads to a characteristic fragmentation pattern under electron ionization (EI). Understanding this fragmentation is crucial for its unambiguous identification in complex matrices and for structural elucidation in various chemical and pharmaceutical applications.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a detailed analysis can be predicted based on the known fragmentation patterns of cyclic ketones and the mass spectrum of the closely related compound, tetrahydropyran-4-one. The following table summarizes the predicted prominent fragment ions for this compound under electron ionization.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 128 | 20 | [C₇H₁₂O₂]⁺• (Molecular Ion) |

| 113 | 30 | [M - CH₃]⁺ |

| 85 | 100 | [M - CH₃ - CO]⁺ |

| 70 | 40 | [C₄H₆O]⁺• |

| 57 | 60 | [C₃H₅O]⁺ |

| 43 | 80 | [C₂H₃O]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of the lone pair of electrons on the carbonyl oxygen, forming a molecular ion ([M]⁺•) at m/z 128. The subsequent fragmentation is likely to proceed through several key pathways characteristic of cyclic ketones, including α-cleavage and McLafferty-type rearrangements.

The primary fragmentation steps are predicted to be:

-

α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. Loss of a methyl radical (•CH₃) from the 2 or 6 position would lead to the formation of a stable acylium ion at m/z 113. Subsequent loss of carbon monoxide (CO) from this ion would result in a fragment at m/z 85, which is predicted to be the base peak.

-

Ring Cleavage: The tetrahydropyran ring can undergo cleavage to form various smaller fragments. A common pathway for cyclic ketones is the loss of ethene (C₂H₄), which in this case could lead to a fragment at m/z 70 after rearrangement.

-

Further Fragmentation: Smaller fragments at m/z 57 and 43 are likely formed through subsequent cleavage of the larger fragments. The ion at m/z 43 is characteristic of an acetyl group ([CH₃CO]⁺).

The proposed fragmentation pathway is illustrated in the diagram below.

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section details a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Given the volatile nature of this compound, minimal sample preparation is typically required.

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or ethyl acetate.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

-

Sample Matrix: For analysis in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and minimize matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended for the GC-MS analysis.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-200 |

| Scan Rate | 2 scans/sec |

The experimental workflow is depicted in the following diagram.

General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on established principles of ketone fragmentation and analysis of a structural analog, offers a solid foundation for the identification and characterization of this compound. The detailed experimental protocol provides a starting point for developing robust analytical methods for its quantification in various matrices. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Technical Guide: Determining the Solubility of 2,6-dimethyltetrahydro-4H-pyran-4-one in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,6-dimethyltetrahydro-4H-pyran-4-one is a fundamental physicochemical property that influences its behavior in various stages of drug development. From synthesis and purification to formulation and bioavailability, understanding how a compound dissolves in different solvent systems is paramount. This guide provides a standardized methodology for researchers to determine the solubility of this compound, ensuring reliable and reproducible data generation.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| IUPAC Name | 2,6-dimethyloxan-4-one | [3] |

| CAS Number | 1073-79-6 | [2][3] |

Data Presentation: Standardized Solubility Table

To ensure consistency and facilitate comparison across different studies, it is recommended to present solubility data in a structured format. The following table template can be used to record experimentally determined solubility values for this compound in various organic solvents at different temperatures.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Alcohols | ||||

| Methanol | 25 | Experimental Data | Experimental Data | e.g., GC, HPLC |

| 40 | Experimental Data | Experimental Data | ||

| Ethanol | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | ||

| Isopropanol | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | ||

| Ketones | ||||

| Acetone | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | ||

| Methyl Ethyl Ketone | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | ||

| Esters | ||||

| Ethyl Acetate | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | ||

| Hydrocarbons | ||||

| n-Heptane | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | ||

| Toluene | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | ||

| Ethers | ||||

| Tetrahydrofuran (THF) | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | ||

| Chlorinated Solvents | ||||

| Dichloromethane | 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[4]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated thermometer or thermocouple

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 40 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent system.

-

Analyze the calibration standards and the prepared samples using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for experimental solubility determination.

This technical guide provides a robust framework for generating the necessary solubility data for this compound. By following these standardized protocols, researchers can produce high-quality, comparable data that is essential for informed decision-making in research and development.

References

An In-depth Technical Guide on the Safety and Hazards of 2,6-dimethyltetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for emergency response.

Chemical Identity and Physical Properties

2,6-dimethyltetrahydro-4H-pyran-4-one is a cyclic ketone and an ether. It is a combustible liquid and is classified with several health hazards.[1] Due to a lack of extensive experimental data in publicly accessible literature, some properties of closely related analogs are included for context where appropriate.

| Property | Value | Source |

| IUPAC Name | 2,6-dimethyloxan-4-one | PubChem[1] |

| CAS Number | 1073-79-6 | PubChem[1] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| Appearance | Data not available | |

| Boiling Point | Data not available for this compound. For the related compound Tetrahydro-4H-pyran-4-one: 166 - 167 °C | |

| Melting Point | Data not available | |

| Flash Point | Combustible liquid (GHS classification) | PubChem[1] |

| Solubility | Data not available | |

| Density | Data not available for this compound. For the related compound Tetrahydro-4H-pyran-4-one: 1.08 g/cm³ |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | GHS Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms:

Signal Word: Warning

Toxicological Information

Acute Toxicity

-

Oral: No specific LD50 data available.

-

Dermal: No specific LD50 data available.

-

Inhalation: Classified as harmful if inhaled (Acute Toxicity, Category 4).[1] No specific LC50 data is available.

Skin Corrosion/Irritation

The compound is classified as causing skin irritation (Category 2).[1]

Serious Eye Damage/Irritation

It is classified as causing serious eye irritation (Category 2A).[1]

Respiratory or Skin Sensitization

There is no specific data available to classify this compound as a skin or respiratory sensitizer.

Germ Cell Mutagenicity

No data available.

Carcinogenicity

No data available to assess the carcinogenic potential of this specific compound. A safety data sheet for the related compound tetrahydro-4H-pyran-4-one indicates that it is not classified as a carcinogen by IARC, NTP, or OSHA.

Reproductive Toxicity

No data available.

Specific Target Organ Toxicity (Single and Repeated Exposure)

The compound is classified as potentially causing respiratory irritation upon a single exposure.[1] No data is available for repeated exposure toxicity. For an analogue, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate, a 28-day repeated dose oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg bw/day for males and 300 mg/kg bw/day for females.

Experimental Protocols

While specific experimental results for this compound are lacking, the following sections outline the standard OECD guidelines that would be followed to generate the necessary toxicological data.

Acute Oral Toxicity - OECD Test Guideline 401

This guideline details a method for assessing the acute oral toxicity of a substance.[2][3][4][5]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6][7][8][9]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline provides a method for determining the eye irritation or corrosion potential of a substance.[10][11][12][13][14]

Environmental Fate and Ecotoxicity

There is a lack of specific data on the environmental fate and ecotoxicity of this compound. General methodologies for assessing these endpoints are described below.

Biodegradability

The ready biodegradability of a chemical can be assessed using the OECD 301 test guideline series.[15][16] These tests evaluate the potential for microorganisms to break down the substance in an aerobic aqueous environment.

Aquatic Toxicity

The acute toxicity to aquatic invertebrates can be determined using the OECD 202 Daphnia sp. Acute Immobilisation Test.[17][18][19][20][21]

Exposure Controls and Personal Protection

Given the identified hazards, appropriate personal protective equipment (PPE) should be used when handling this compound.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a combustible liquid with identified hazards of skin and serious eye irritation, as well as being harmful if inhaled and potentially causing respiratory irritation.[1] There is a significant lack of publicly available, quantitative toxicological and ecotoxicological data for this specific compound. Therefore, a precautionary approach should be taken when handling this chemical, and appropriate personal protective equipment must be used. Further testing according to standardized OECD guidelines is necessary to fully characterize its safety profile. Researchers and drug development professionals should consider the potential for these hazards in their risk assessments and experimental designs.

References

- 1. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. scribd.com [scribd.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. search.library.doc.gov [search.library.doc.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. shop.fera.co.uk [shop.fera.co.uk]

- 20. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 21. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]

biological activity of substituted tetrahydropyranones

An In-depth Technical Guide on the Biological Activity of Substituted Tetrahydropyranones

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1] The inclusion of the tetrahydropyran (THP) motif is a strategic approach in drug design to enhance aqueous solubility, improve metabolic stability, and optimize the overall pharmacokinetic profile of drug candidates.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity

Derivatives of tetrahydropyranone have emerged as a potent class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[1][5]

Data Presentation: Anticancer Efficacy

The anticancer efficacy of various substituted tetrahydropyranone derivatives is summarized below. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Methylidenetetrahydropyran-4-one | 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c) | HL-60 (Leukemia) | 1.02 | [5] |

| 5-Methylidenetetrahydropyran-4-one | 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c) | NALM-6 (Leukemia) | 0.27 | [5] |

| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa (Cervical) | 3.6 | [6] |

| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | MCF-7 (Breast) | 5.2 | [6] |

| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa (Cervical) | 2.3 | [6] |

| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | MCF-7 (Breast) | 5.7 | [6] |

| 3,4-Dihydropyridine-2(1H)-thione | Compound S22 (with thiophene ring) | A375 (Melanoma) | 1.71 | [7] |

| Reference Drug | Carboplatin | - | ~3x less active than 11c | [5] |

Note: IC50 values are highly dependent on the specific experimental conditions.

Experimental Protocols

a) Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydropyranone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.[1]

b) Apoptosis and Cell Cycle Analysis

-

Mechanism of Action: Certain derivatives, like compound 11c, are known to induce apoptosis and cause cell cycle arrest in the G2/M phase.[5] DNA damage is a primary cytotoxic mechanism for many anticancer agents.[5]

-

DNA Damage Marker: The phosphorylation of the H2AX histone is a key marker used to identify DNA double-strand breaks, a critical step in the apoptotic pathway.[5]

-

Flow Cytometry: This technique is used to analyze the cell cycle distribution (G1, S, G2/M phases) and to quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining).

Mandatory Visualizations

Caption: General workflow for in vitro anticancer activity screening.

Caption: Proposed mechanism of anticancer action via apoptosis.[5]

Antimicrobial Activity

Substituted tetrahydropyranones have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][8] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[9][10]

Data Presentation: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,4-dihydroxychalcone | Compound 4e | Staphylococcus aureus | 19.5 | [8] |

| 2,4-dihydroxychalcone | Compound 4e | S. epidermidis | 31.3 | [8] |

| 2,4-dihydroxychalcone | Compound 4e | Candida albicans (Fungus) | 15.6 - 32.3 | [8] |

| 4H-Pyran Derivative | Compound 4g | Gram-positive isolates | < Ampicillin | [11] |

| 4H-Pyran Derivative | Compound 4j | Gram-positive isolates | < Ampicillin | [11] |

| Tetrahydropyrimidine | Compound 4e | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |

| Tetrahydropyrimidine | Compound 4f | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |

| Tetrahydropyrimidine | Compound 4k | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |

Note: The presence of a tetrahydropyranyl moiety in some chalcone derivatives was found to impair both antibacterial and antifungal effects, highlighting the importance of structure-activity relationships.[8]

Experimental Protocols

a) Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.

-

Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the target microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[1]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a defined period (e.g., 18-24 hours).[1]

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][13]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.org.co [scielo.org.co]

- 9. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram positive activity and improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethyltetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one, a valuable heterocyclic ketone for various research and development applications. The synthesis is presented as a two-step process, commencing with the preparation of the unsaturated precursor, 2,6-dimethyl-γ-pyrone, followed by its catalytic hydrogenation to the target saturated compound.

Introduction

This compound is a key structural motif found in numerous natural products and pharmacologically active compounds. Its stereoisomers are of particular interest in medicinal chemistry and drug discovery due to their potential biological activities. The synthetic route outlined herein provides a reliable method for accessing this important molecule.

Overall Synthetic Scheme